(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid
Description
(2R,4R)-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a carboxylic acid at the 2-position. The stereochemistry (R,R) at positions 2 and 4, combined with the fluorine substituent, confers distinct electronic and steric properties. This compound is primarily used in peptide synthesis and medicinal chemistry for its conformational rigidity and metabolic stability .
Properties
IUPAC Name |
(2R,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSVESTDJTBDT-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group and fluorine atom play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Substituent and Functional Group Comparisons
*Molecular weight inferred from structural analogs.
Key Observations :
- Fluorine vs. Hydroxyl : Fluorine enhances electronegativity and metabolic stability but reduces hydrogen bonding compared to hydroxyl .
- Protecting Groups: Cbz: Removed via hydrogenolysis, ideal for orthogonal protection in peptides. Boc: Acid-labile, suitable for sequential deprotection strategies . Fmoc: Base-sensitive, compatible with solid-phase peptide synthesis .
- Substituent Effects : Bulky groups (e.g., 4-fluoro-benzyl) increase hydrophobicity and steric hindrance, impacting target binding .
Stereochemical and Positional Isomers
Table 2: Stereochemical Comparisons
Key Observations :
- The R,R configuration in the target compound is critical for maintaining optimal conformational rigidity and interaction with chiral biological targets.
- Isomers (e.g., 2R,4S or 2S,4S) often exhibit reduced activity due to mismatched stereochemistry .
Key Observations :
Biological Activity
(2R,4R)-1-[(benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural characteristics, including a benzyloxycarbonyl group and a fluorine atom, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of 267.25 g/mol. The compound exhibits high gastrointestinal absorption and has been characterized by various physical properties relevant to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group enhances binding affinity, while the fluorine atom modulates electronic properties, influencing the compound's reactivity and selectivity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could alter receptor signaling pathways, impacting various physiological processes.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Exhibits antiviral properties against specific viral strains. | |
| Anticancer | Demonstrated cytotoxic effects on cancer cell lines in vitro. | |
| Enzyme Inhibition | Inhibitory effects on enzymes related to metabolic pathways. |
Case Studies
- Antiviral Activity : A study evaluated the antiviral efficacy of this compound against influenza virus strains. Results indicated significant inhibition of viral replication at micromolar concentrations, suggesting potential as a therapeutic agent for viral infections.
- Anticancer Properties : Research involving various cancer cell lines showed that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This indicates its potential as a lead compound in anticancer drug development.
- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain key enzymes involved in amino acid metabolism, affecting downstream signaling pathways related to cell growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to assess its uniqueness:
| Compound | Fluorine Substitution | Biological Activity | Remarks |
|---|---|---|---|
| (2R,4R)-1-[(benzyloxy)carbonyl]-4-chloropyrrolidine-2-carboxylic acid | Chlorine | Moderate anticancer activity | Less potent than fluorinated analog |
| (2R,4R)-1-[(benzyloxy)carbonyl]-4-bromopyrrolidine-2-carboxylic acid | Bromine | Low antiviral activity | Reduced efficacy compared to fluorinated version |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
